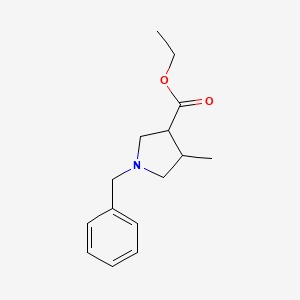

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Overview

Description

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate

- Ethyl 1-methylpyrrolidine-3-carboxylate

Uniqueness

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a benzyl group and an ethyl ester functional group. Its molecular formula is , with a molar mass of approximately 247.32 g/mol. The presence of chiral centers at the 3 and 4 positions of the pyrrolidine ring contributes to its diverse biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial and fungal strains. For instance, preliminary data suggest that this compound demonstrates promising in vitro antifungal activity, comparable to established antifungal agents .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been explored for potential antiviral effects. Research indicates that it may inhibit viral replication through specific interactions with viral enzymes or host cell receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

This compound has also been studied for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. Further studies are needed to clarify its effectiveness across different cancer types and its potential as a therapeutic agent.

The precise mechanism of action for this compound is not fully understood. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors involved in microbial metabolism or cancer cell proliferation. This interaction may modulate various biochemical pathways, leading to the observed biological effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Activity | Structural Features |

|---|---|---|

| Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | Antimicrobial | Similar pyrrolidine structure |

| Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate | Anticancer | Contains a piperidine ring |

| Ethyl 1-methylpyrrolidine-3-carboxylate | Antifungal | Lacks benzyl substitution |

This comparison highlights the distinctiveness of this compound due to its specific substitution pattern on the pyrrolidine ring, which may impart unique biological properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity against common pathogens, revealing effective inhibition at certain concentrations, suggesting potential use in therapeutic applications .

- Anticancer Evaluation : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Mechanistic Insights : Investigations into the metabolic pathways influenced by this compound have begun to reveal how it interacts at a cellular level, though comprehensive mechanistic studies are still required .

Properties

IUPAC Name |

ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZPWQCQDBQIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.